molecular formula C8H10BrNO4 B1359157 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate CAS No. 42014-52-8

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate

Cat. No.: B1359157
CAS No.: 42014-52-8
M. Wt: 264.07 g/mol
InChI Key: AAGAKYYEPYSBCP-UHFFFAOYSA-N
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Description

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate is a chemical compound with the molecular formula C8H10BrNO4 and a molecular weight of 264.07 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is a versatile scaffold in medicinal chemistry . The compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate typically involves the reaction of pyrrolidine-2,5-dione with 4-bromobutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would yield the corresponding alcohol.

Scientific Research Applications

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

2,5-dioxopyrrolidin-1-yl 4-bromobutanoate can be compared with other similar compounds such as:

    Pyrrolidine-2,5-dione: The parent compound, which lacks the bromobutanoyl group, is less reactive and has different biological activities.

    4-Bromobutanoyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.

    N-Bromosuccinimide: A similar compound used in bromination reactions, but with different chemical properties and uses.

The uniqueness of this compound lies in its combination of the pyrrolidine-2,5-dione core with the bromobutanoyl group, which imparts specific reactivity and biological activity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGAKYYEPYSBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628557
Record name 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42014-52-8
Record name Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42014-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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